2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a trifluoromethyl group, a thiazolidinone ring, and a thiophene moiety
Properties
IUPAC Name |
2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S2/c18-17(19,20)11-5-1-2-6-12(11)22-14(25)8-13-15(26)23-16(28-13)24-21-9-10-4-3-7-27-10/h1-7,9,13H,8H2,(H,22,25)(H,23,24,26)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCQBPPKKUJJC-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CS3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach includes the formation of the thiazolidinone ring followed by the introduction of the trifluoromethyl group and the thiophene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent product quality while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of the compound, making it more effective in biological systems.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. For example, its trifluoromethyl group can improve the thermal and chemical stability of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazolidinone ring and thiophene moiety contribute to its overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: This compound also contains a trifluoromethyl group and is used in similar applications.
Trifluoromethylpyridines: These compounds are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
What sets 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart is its combination of a thiazolidinone ring, a thiophene moiety, and a trifluoromethyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
